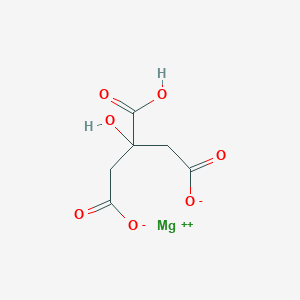

Magnesium citrate dibasic

Overview

Description

Magnesium citrate dibasic is a chemical compound formed from magnesium ions and citrate ions. It is a type of magnesium salt of citric acid and is commonly used in various applications, including medicinal and industrial purposes. The compound is known for its ability to attract water through osmosis, making it useful as a laxative and in bowel preparation for medical procedures.

Mechanism of Action

Target of Action

Magnesium citrate dibasic primarily targets the intestinal lumen . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .

Mode of Action

This compound works through its property of high osmolality, which draws large amounts of fluid into the colonic lumen . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis . This process is known as osmosis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to water absorption and bowel motility . By attracting water into the intestines, it softens the stool and stimulates bowel movements .

Pharmacokinetics

The onset of action of this compound can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . Mean plasma concentration of magnesium after administration of oral doses of magnesium citrate are reported to be around 0.7 mmol/L .

Result of Action

The primary result of this compound’s action is the induction of defecation . The additional water in the intestines softens the stool, making it easier to pass . This makes this compound effective for treating occasional constipation and for bowel preparation prior to procedures like a colonoscopy .

Action Environment

The action of this compound is influenced by factors such as the individual’s hydration status and the presence of other substances in the gut . It functions best on an empty stomach and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . Environmental factors such as temperature and pH could potentially influence the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium citrate dibasic can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, and the resulting product is then crystallized and dried. The reaction can be represented as follows:

Mg(OH)2+C6H8O7→MgC6H6O7+2H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide with citric acid in a controlled environment. The reaction is carried out in large reactors, and the product is purified through filtration and drying processes. The final product is a white, hygroscopic powder that is soluble in water and dilute acids.

Chemical Reactions Analysis

Types of Reactions: Magnesium citrate dibasic undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different magnesium compounds.

Reduction: It can be reduced to form magnesium metal in the presence of strong reducing agents.

Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Requires strong reducing agents like lithium aluminum hydride.

Substitution: Involves reagents like sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Forms magnesium oxide and other magnesium salts.

Reduction: Produces magnesium metal.

Substitution: Results in the formation of different magnesium salts depending on the substituting anion.

Scientific Research Applications

Magnesium citrate dibasic has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions in analytical chemistry.

Biology: Employed in studies related to cellular metabolism and enzyme activity.

Medicine: Used as a laxative and in bowel preparation for colonoscopy and other medical procedures. It is also used as a dietary supplement to provide magnesium.

Industry: Utilized in the production of magnesium-based products and as a buffering agent in food and pharmaceutical industries.

Comparison with Similar Compounds

- Magnesium oxide

- Magnesium sulfate

- Magnesium chloride

Properties

CAS No. |

144-23-0 |

|---|---|

Molecular Formula |

C6H6MgO7 |

Molecular Weight |

214.41 g/mol |

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

boiling_point |

Decomposes (NTP, 1992) Decomposes |

Color/Form |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |

density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |

flash_point |

100 °C |

melting_point |

307 °F (anhydrous) (NTP, 1992) 153 °C |

Key on ui other cas no. |

7779-25-1 144-23-0 |

physical_description |

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999) Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals, Liquid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO] Green to blue crystals or powder; [MSDSonline] Solid COLOURLESS CRYSTALS. White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai |

Pictograms |

Irritant |

Related CAS |

141633-96-7 |

solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |

Synonyms |

magnesium citrate Mg citrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

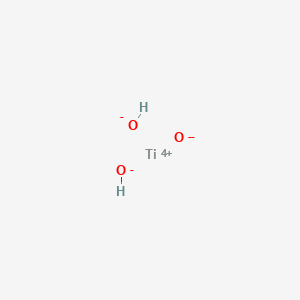

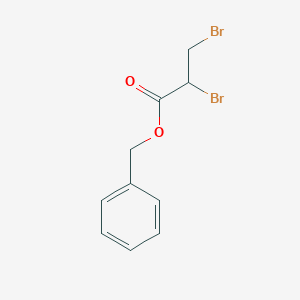

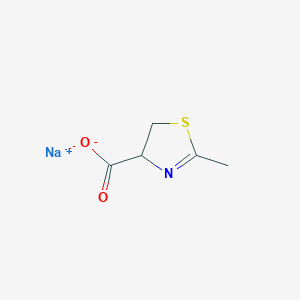

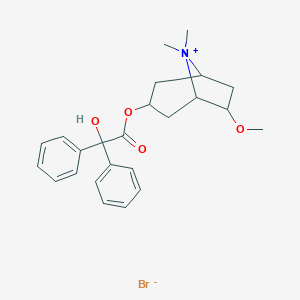

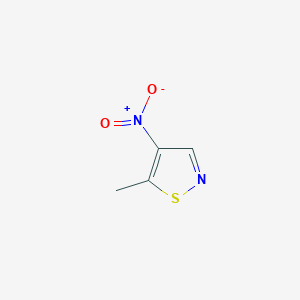

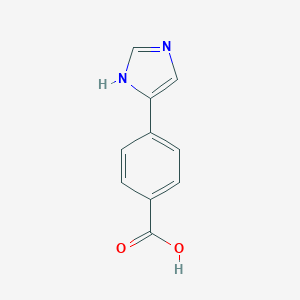

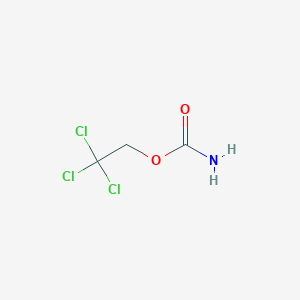

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)